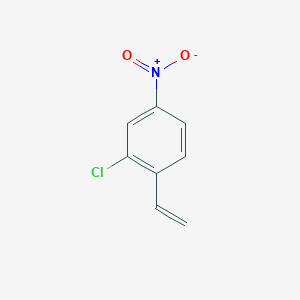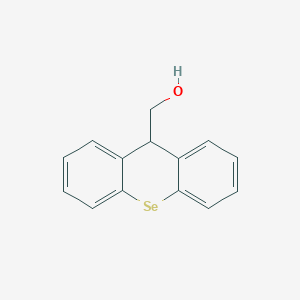![molecular formula C22H31N5O B14272086 N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide CAS No. 133921-33-2](/img/structure/B14272086.png)
N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide is an organic compound known for its vibrant color and applications in various scientific fields. This compound is part of the azo dye family, characterized by the presence of a diazenyl group (–N=N–) linking two aromatic rings. Azo dyes are widely used in textile, food, and cosmetic industries due to their vivid colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-(diethylamino)aniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(5-diethylamino-2-hydroxyphenyl)acetamide under basic conditions to form the azo compound. The reaction is usually carried out in an alkaline medium, such as sodium hydroxide solution, to facilitate the coupling process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction. Industrial methods also incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium dithionite in aqueous solution or catalytic hydrogenation.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances. It serves as a pH indicator and a reagent in titrations.
Biology: Employed in staining biological tissues and cells to study their structure and function under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: Utilized in the textile industry for dyeing fabrics and in the cosmetic industry for coloring products.
Mechanism of Action
The mechanism of action of N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide involves its interaction with light and biological molecules:
Photodynamic Activation: Upon exposure to light, the compound absorbs photons and transitions to an excited state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) that can damage cellular components.
Molecular Targets: The ROS generated can target various cellular structures, including DNA, proteins, and lipids, leading to cell death. This mechanism is particularly useful in photodynamic therapy for cancer treatment.
Comparison with Similar Compounds
N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide can be compared with other azo dyes:
Methyl Orange: Another azo dye used as a pH indicator. Unlike this compound, methyl orange changes color at different pH levels, making it useful in titrations.
Congo Red: Used in histology for staining tissues. It has a different structure but shares the azo linkage, providing similar staining properties.
Sudan III: A lipid-soluble dye used for staining triglycerides and lipids in biological samples. It differs in its solubility and application compared to this compound.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and ability to undergo diverse reactions make it valuable in research and industry. Understanding its synthesis, reactions, and applications can further enhance its utility in future scientific endeavors.
Properties
CAS No. |
133921-33-2 |
|---|---|
Molecular Formula |
C22H31N5O |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[5-(diethylamino)-2-[[4-(diethylamino)phenyl]diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C22H31N5O/c1-6-26(7-2)19-12-10-18(11-13-19)24-25-21-15-14-20(27(8-3)9-4)16-22(21)23-17(5)28/h10-16H,6-9H2,1-5H3,(H,23,28) |
InChI Key |
IOLVGENBFDBSMN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N(CC)CC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


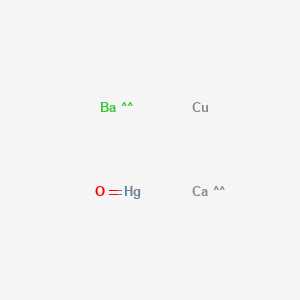
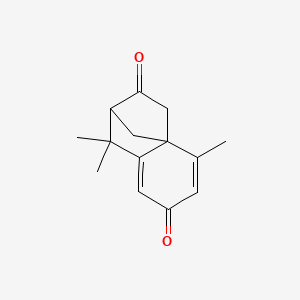
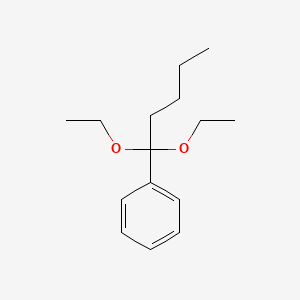
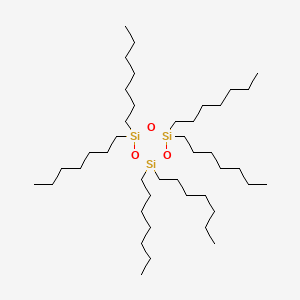
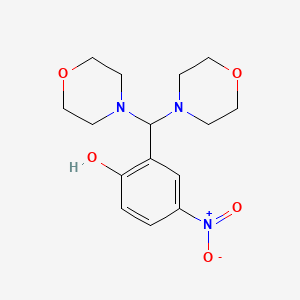
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione](/img/structure/B14272055.png)

![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)

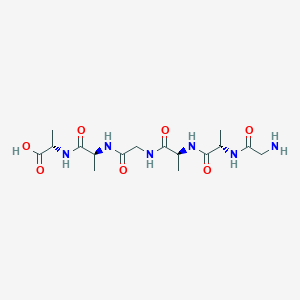
![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)

